REACTION_CXSMILES
|
N1C=CC=NC=1.[CH3:7][C:8]1[N:13]([CH3:14])[C:12](=[O:15])[C:11]([O:16][CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[C:10]([CH2:24][OH:25])[N:9]=1.[Na+].[Br-].[OH-:28].[Na+]>CC1(C)N([O])C(C)(C)CCC1.CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].C(Cl)Cl.O>[CH3:7][C:8]1[N:13]([CH3:14])[C:12](=[O:15])[C:11]([O:16][CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[C:10]([C:24]([OH:28])=[O:25])[N:9]=1 |f:2.3,4.5,7.8,^1:33|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CN=CC=C1
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
32
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
CC1=NC(=C(C(N1C)=O)OCC1=CC=CC=C1)CO
|
Name
|
|
Quantity
|
360 mg
|
Type
|
reactant
|
Smiles
|
[Na+].[Br-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
55 mg
|
Type
|
catalyst
|
Smiles
|
CC1(CCCC(N1[O])(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
|
Name
|
catalyst
|
Quantity
|
690 mg
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 1500
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
while adding
|
Type
|
TEMPERATURE
|
Details
|
a cooled (10° C.)
|
Type
|
CUSTOM
|
Details
|
the reaction <4° C. (takes approx. 15 min)
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
The CH2Cl2 layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with basic water (pH 10, 100 mL)
|
Type
|
WASH
|
Details
|
The combined aqueous solutions were washed with CH2Cl2 (50 mL)
|
Type
|
CONCENTRATION
|
Details
|
The aqueous phase was concentrated to ˜200-250 mL
|
Type
|
CUSTOM
|
Details
|
with precipitation
|
Type
|
WAIT
|
Details
|
After standing at 5° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
the white solid was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=C(C(N1C)=O)OCC1=CC=CC=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.2 g | |
YIELD: PERCENTYIELD | 54.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |